molecular formula C6H7N3O3S B1281463 [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid CAS No. 83244-82-0

[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

Cat. No. B1281463
CAS RN: 83244-82-0
M. Wt: 201.21 g/mol
InChI Key: ZCAJRDVEXSLMCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-thiadiazol compounds involves multiple steps, starting from simple precursors such as aminoisoxazoles or cyanoacetamide. For instance, the practical preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a side-chain of fourth-generation cephalosporin antibiotics, is achieved through skeletal rearrangement of aminoisoxazoles with alkoxycarbonyl isothiocyanates, followed by reactions with O-methylhydroxylamine or methylation processes . Another synthesis route involves oximation, alkylation, aminolysis, bromination, cyclization with potassium thiocyanate, and hydrolysis in a base environment .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of the 1,2,4-thiadiazol ring. The stereochemical structure of one such derivative, (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these thiadiazol derivatives are complex and require precise control over reaction conditions to obtain the desired isomers and to ensure the retention of functional groups necessary for antibiotic activity. The reactions typically involve intermediates that are transformed through nucleophilic substitutions, eliminations, and addition reactions to build the thiadiazol ring and introduce various substituents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid are not detailed in the provided papers, the properties of similar 1,2,4-thiadiazol derivatives can be inferred. These properties are crucial for the biological activity and pharmacokinetics of the resulting cephalosporin antibiotics. The presence of the 1,2,4-thiadiazol ring and various substituents like the methoxyimino or fluoromethoxyimino groups can significantly influence the acidity, solubility, and stability of the compounds .

Scientific Research Applications

  • Antimicrobial Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents .
    • Method : The derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .
    • Results : The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans. Four compounds outperformed the other produced compounds in terms of antimicrobial activity .
  • Antifungal Agents

    • Field : Green and Sustainable Chemistry
    • Application : Novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
    • Method : The derivatives were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol .
    • Results : Some of the target compounds exhibited good antifungal activities. Especially, compound 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
  • Anticancer Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown good antiproliferative activity against A549 lung carcinoma cells .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The compound has shown good antiproliferative activity against A549 lung carcinoma cells .
  • Antibacterial Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown extensive biological activities, including antibacterial .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The compound has shown good antibacterial activity .
  • Antiepileptic Agents

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown good potency as anticonvulsant agents which are highly effective and have less toxicity .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : It is concluded that the synthesized compound [N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide] when injected intraperitoneally was found to be 1.8 times more effective (LD 50) than valproic acid, ED 50 was 126.8 mg/kg, and the therapeutic index was found to be 7.3 .
  • Plant Growth Regulator

    • Field : Agricultural Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown plant growth regulator activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The compound has shown good plant growth regulator activity .
  • Antiviral Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown extensive biological activities, including antiviral .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The compound has shown good antiviral activity .
  • Anti-Inflammatory Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown anti-inflammatory activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The compound has shown good anti-inflammatory activity .
  • Antihypertensive Agents

    • Field : Medicinal Chemistry
    • Application : 1,3,4-thiadiazole derivatives have shown antihypertensive activities .
    • Method : The specific method of application or experimental procedures was not detailed in the source .
    • Results : The compound has shown good antihypertensive activity .

properties

IUPAC Name

2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3S/c1-2-3-8-9-6(13-3)7-4(10)5(11)12/h2H2,1H3,(H,11,12)(H,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAJRDVEXSLMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10510544
Record name [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid

CAS RN

83244-82-0
Record name 2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83244-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-Ethyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10510544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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